N-(3-fluorophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(3-FLUOROPHENYL)-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their versatility in various chemical reactions and applications. This particular compound features a fluorophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation of an appropriate hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the presence of an acid catalyst to facilitate the formation of the hydrazone bond (C=N) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone bond (C=N) to an amine (C-N) bond.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles employed.
Scientific Research Applications
N-(3-FLUOROPHENYL)-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s hydrazone bond (C=N) can form reversible covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl and methoxyphenyl groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N-(3-FLUOROPHENYL)-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14FN3O3 |
---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H14FN3O3/c1-23-14-8-3-2-5-11(14)10-18-20-16(22)15(21)19-13-7-4-6-12(17)9-13/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
OKLBNJCBKZJVGI-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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